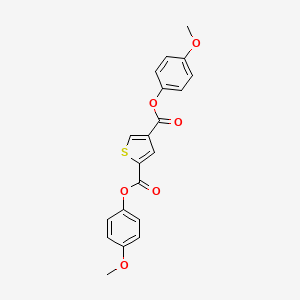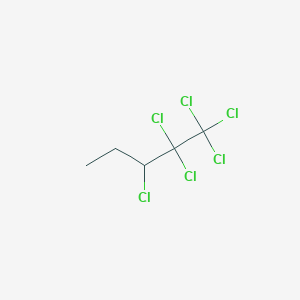
1,1,1,2,2,3-Hexachloropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3-Hexachloropentane is an organic compound with the molecular formula C5H6Cl6 It is a chlorinated hydrocarbon, which means it contains multiple chlorine atoms attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3-Hexachloropentane can be synthesized through the chlorination of pentane. The process involves the substitution of hydrogen atoms in pentane with chlorine atoms. This reaction typically occurs under free radical conditions, where chlorine radicals are generated using ultraviolet light or heat. The reaction proceeds through a series of initiation, propagation, and termination steps, ultimately yielding this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are carried out in reactors where pentane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the desired level of chlorination is achieved, and the product is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3-Hexachloropentane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be replaced by other atoms or groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, or alkoxide ions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include various substituted pentanes depending on the nucleophile used.
Reduction: Products include less chlorinated pentanes.
Oxidation: Products include chlorinated alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3-Hexachloropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying chlorinated hydrocarbons.
Industry: Used in the production of other chemicals and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3-Hexachloropentane involves its interaction with various molecular targets. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent attachment, affecting their function.
DNA Interaction: The compound can interact with DNA, potentially causing mutations or other genetic changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3-Hexachloroethane: Similar in structure but with a shorter carbon chain.
1,1,1,2,2,3-Hexachlorobutane: Similar in structure but with a different carbon chain length.
1,1,1,2,2,3-Hexachloropropane: Another chlorinated hydrocarbon with a different carbon chain length.
Uniqueness
1,1,1,2,2,3-Hexachloropentane is unique due to its specific arrangement of chlorine atoms on a pentane backbone. This unique structure gives it distinct chemical properties and reactivity compared to other chlorinated hydrocarbons.
Eigenschaften
CAS-Nummer |
58213-13-1 |
|---|---|
Molekularformel |
C5H6Cl6 |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
1,1,1,2,2,3-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c1-2-3(6)4(7,8)5(9,10)11/h3H,2H2,1H3 |
InChI-Schlüssel |
JYBUJRUDSJVLBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


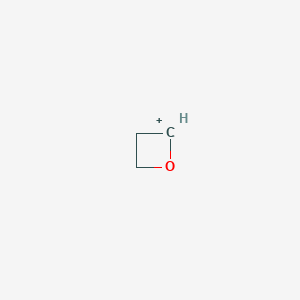


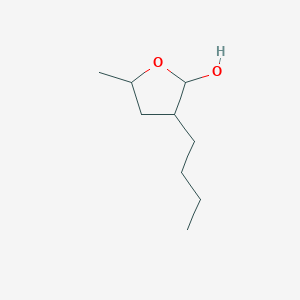
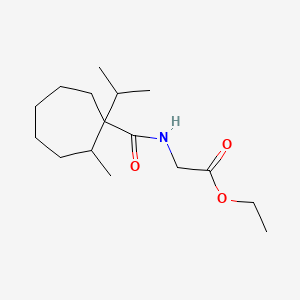

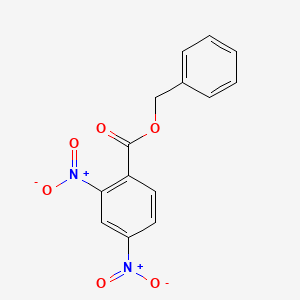
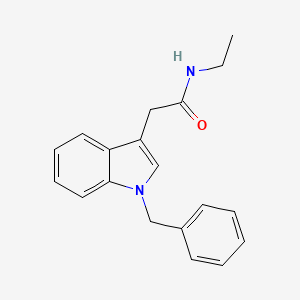
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
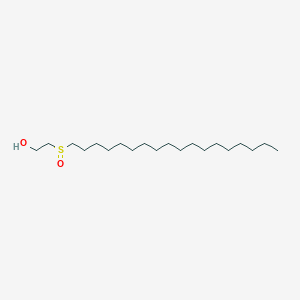


![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
